5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Synthesis: Employed as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could include further studies on their synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, these compounds could be studied for potential applications in various fields, such as medicine and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring.
Reaction Conditions:
Reagents: 4-bromobenzohydrazide, acetic anhydride, phosphorus oxychloride
Solvent: Anhydrous conditions
Temperature: Elevated temperatures (typically around 100-150°C)
Time: Several hours (depending on the specific reaction setup)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., DMF, DMSO), temperatures (e.g., 80-120°C)
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), temperatures (e.g., room temperature to reflux)
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), temperatures (e.g., room temperature to reflux)
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups
Oxidation Reactions: Aldehydes, carboxylic acids
Reduction Reactions: Amines, reduced oxadiazole derivatives
Comparison with Similar Compounds
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: can be compared with other similar compounds, such as:
- 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
- 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
- 5-(4-Methylphenyl)-3-methyl-1,2,4-oxadiazole
Uniqueness
The presence of the bromine atom in This compound imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science.
List of Similar Compounds
- 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
- 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
- 5-(4-Methylphenyl)-3-methyl-1,2,4-oxadiazole
- 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole
Properties
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXXUFMZRHQRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361054 | |
Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71566-07-9 | |
Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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